
2-(2-Nitrophenyl)quinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)quinazolin-4(3h)-one is a useful research compound. Its molecular formula is C14H9N3O3 and its molecular weight is 267.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiencies, increasing with concentration and forming a protective layer on the metal surface. The study integrates electrochemical methods, surface analysis, and UV-visible spectrometry, supported by Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations (Errahmany et al., 2020).
Biological Activities
2-(4-Nitrophenyl)quinazolin-4(3H)-one derivatives have shown promise in various biological applications. These include anticonvulsant, antimicrobial, and antioxidant activities. For instance, certain derivatives increased seizure latency, exhibited antimicrobial properties comparable to standard drugs, and displayed significant antioxidant activities (Giradkar et al., 2020).
Synthesis of Anticancer Drugs
The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, including the efficient synthesis of anticancer drugs such as gefitinib and erlotinib hydrochloride, highlights the significance of these compounds in pharmaceutical development (Reddy et al., 2007).
Pesticidal Activity
Quinazolin-4(3H)-one derivatives have been synthesized and tested for their pesticidal properties, including antibacterial, insecticidal, and antifungal activities. These compounds demonstrate various degrees of efficacy in controlling pests (Gupta & Pandey, 1989).
Quantitative Determination in Pharmaceuticals
Developing UV-spectrophotometry methods for the quantitative determination of quinazolin-4(3H)-one derivatives, like the biologically active substance VMA-10-182, is crucial for quality control in medical applications. These substances have shown effectiveness in various pharmacological effects, including as antidepressants and in stroke prevention (Mishchenko et al., 2020).
Antimicrobial and Antiviral Activities
Synthesized quinazolin-4(3H)-one derivatives have been evaluated for their antimicrobial, antitubercular, and anti-HIV activities, demonstrating significant efficacy against various pathogens. These findings indicate the potential of these compounds in developing new antimicrobial agents (Sulthana et al., 2020).
作用機序
Target of Action
Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline-based anticancer agents, such as afatinib, erlotinib, gefitinib, and lapatinib, have been approved for clinical use by the US Food and Drug Administration . These drugs typically work by inhibiting specific kinases, which are enzymes that add phosphate groups to other proteins and play a crucial role in cell signaling.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of cell apoptosis .
生化学分析
Biochemical Properties
It is known that quinazoline derivatives have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities
Cellular Effects
Some quinazoline derivatives have shown potent cytotoxicity against various human cancer cells . They can inhibit the colony formation and migration of cells, induce cell cycle arrest at S-phase and cell apoptosis, and increase the accumulation of intracellular reactive oxygen species .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(2-nitrophenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

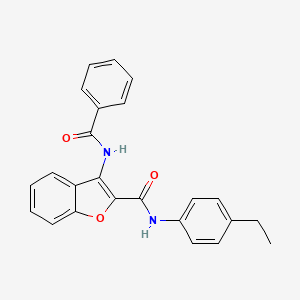

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
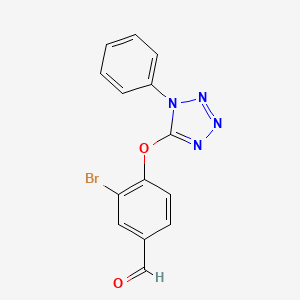

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)
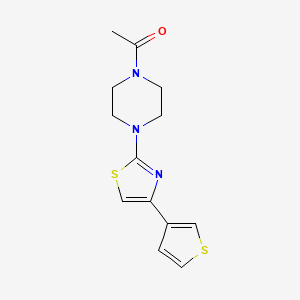
![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
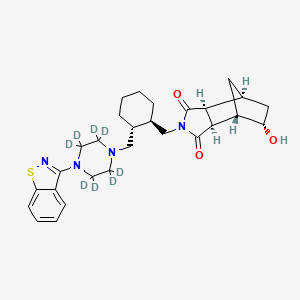
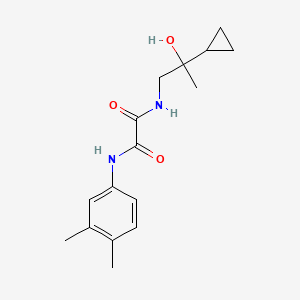
methanone dihydrochloride](/img/structure/B2491199.png)
